molecular formula C10H8ClF3 B15337948 4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene

4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene

Cat. No.: B15337948
M. Wt: 220.62 g/mol
InChI Key: FZDIDVVXRKAQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It may serve as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

4-chloro-1-cyclopropyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3/c11-7-3-4-8(6-1-2-6)9(5-7)10(12,13)14/h3-6H,1-2H2

InChI Key

FZDIDVVXRKAQCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.